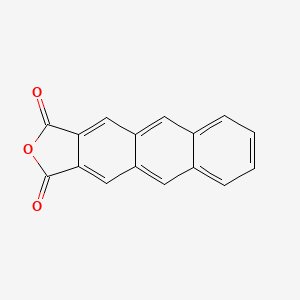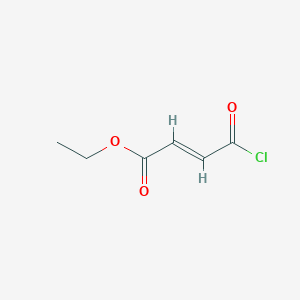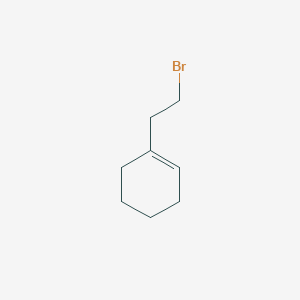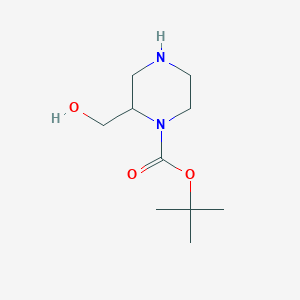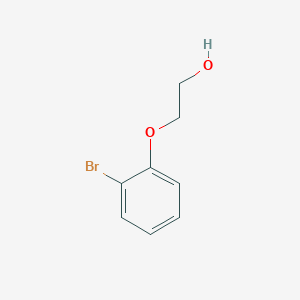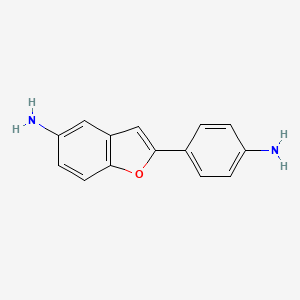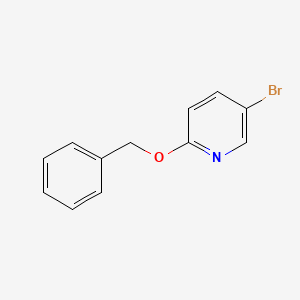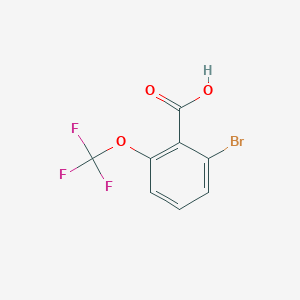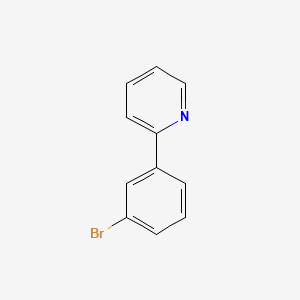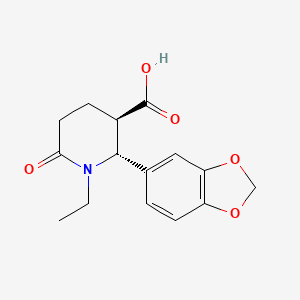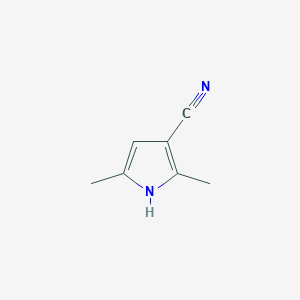
2,5-二甲基-1H-吡咯-3-碳腈
描述
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound of interest, 2,5-dimethyl-1H-pyrrole-3-carbonitrile, features methyl groups at the 2 and 5 positions and a carbonitrile group at the 3 position of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent leads to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, as demonstrated in one study . This method has been utilized to synthesize photochromic diarylethenes with a disulfide bridge. Although the specific synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, a study on a related compound, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, employed NMR, UV-Vis, FT-IR, and mass spectroscopy, along with DFT and AIM theoretical studies, to analyze the molecular structure and interactions . These techniques could similarly be applied to 2,5-dimethyl-1H-pyrrole-3-carbonitrile to gain insights into its molecular conformation and electronic properties.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including oxidative coupling and polymerization. One study investigated the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole, which is structurally similar to the compound of interest . The study found that the major product of the oxidation was a trimer, and it also identified several minor products resulting from nucleophilic attacks by residual water. These findings suggest that 2,5-dimethyl-1H-pyrrole-3-carbonitrile could also participate in similar oxidative processes, potentially leading to the formation of oligomers or polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrrole ring can affect the compound's stability, reactivity, and interaction with other molecules. The study of anion-anion assembly in compounds containing pyrrole units revealed the formation of polyanionic chains through hydrogen bonding . This indicates that 2,5-dimethyl-1H-pyrrole-3-carbonitrile could also exhibit unique properties based on its ability to engage in specific intermolecular interactions.
科学研究应用
Progesterone Receptor Modulation
2,5-Dimethyl-1H-pyrrole-3-carbonitrile derivatives have been studied for their potential as progesterone receptor modulators. Research indicates that variations in the structure of these compounds, particularly the size of the 3,3-dialkyl substituent, can influence their function as either agonists or antagonists of the progesterone receptor. This has implications for applications in female healthcare, including contraception and the treatment of conditions like fibroids and endometriosis (Fensome et al., 2008).
Antibacterial Activity
Studies have demonstrated the potential antibacterial properties of compounds containing 2,5-dimethyl-1H-pyrrole-3-carbonitrile. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli (Vazirimehr et al., 2017).
Photochromic Properties
Research involving 2,5-dimethyl-1H-pyrrole-3-carbonitrile derivatives has led to the development of photochromic compounds. These materials change color when exposed to light, a property that can be exploited in various technological applications, such as smart windows and optical data storage (Belikov et al., 2015).
Corrosion Inhibition
Certain pyrrole-carbonitrile derivatives, including those related to 2,5-dimethyl-1H-pyrrole-3-carbonitrile, have been studied as corrosion inhibitors. Their effectiveness in protecting materials like mild steel in corrosive environments such as acidic conditions has been documented, making them potentially valuable in industrial applications (Verma et al., 2015).
Insecticidal Applications
Derivatives of 2,5-dimethyl-1H-pyrrole-3-carbonitrile have been explored as potential insecticidal agents. Some of these compounds have shown significant bioefficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting their potential use in agricultural pest control (Abdelhamid et al., 2022).
安全和危害
属性
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKTGDBPDVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447094 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
26187-29-1 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




